- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,
Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure
Nome del prodotto:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Numero CAS:952753-59-2
MF:C10H6FN3S
MW:219.238143444061
MDL:MFCD24642255
CID:4661451
PubChem ID:83535263
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)
- BYCWHBXYLJAAEH-UHFFFAOYSA-N
- 952753-59-2
- BS-44423
- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile
- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile
- DB-181968
- SCHEMBL1852196
- CS-0052060
- P18256
-
- MDL: MFCD24642255
- Inchi: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)
- Chiave InChI: BYCWHBXYLJAAEH-UHFFFAOYSA-N
- Sorrisi: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1
Proprietà calcolate
- Massa esatta: 219.02664654g/mol
- Massa monoisotopica: 219.02664654g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 90.9Ų
- XLogP3: 2.4
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM541816-1g |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 95%+ | 1g |
$63 | 2023-01-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥ 1,207.00 | 2023-04-12 | |
Ambeed | A783770-100mg |
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |
952753-59-2 | 98% | 100mg |
$6.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500MG |
¥ 270.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096452-100mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 100mg |
$310 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096452-1G |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 1g |
$1570 | 2024-07-21 | |
A2B Chem LLC | AI66369-250mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
$11.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 5g |
¥1318.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 97% | 500mg |
¥295.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
952753-59-2 | 98% | 250mg |
¥103.00 | 2024-04-24 |
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Riferimento
- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary FibrosisJournal of Medicinal Chemistry, 2017, 60(9), 3580-3590,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt
Riferimento
- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effectsEuropean Journal of Medicinal Chemistry, 2020, 201,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt
Riferimento
- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C
Riferimento
- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
Riferimento
- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
Riferimento
- Preparation of atx inhibitor and use thereof, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Riferimento
- Preparation of pyridoimidazole derivatives and application thereof, China, , ,
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Letteratura correlata
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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